N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-3-31-17-10-8-16(9-11-17)23(30)27-25-22(24-26-19-6-4-5-7-20(19)32-24)18-12-13-28(15(2)29)14-21(18)33-25/h4-11H,3,12-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUULRGAEPSMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide are the COX-1 and COX-2 enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain.
Biochemical Analysis
Biochemical Properties
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it interacts with proteins involved in cell signaling, potentially modulating pathways that are critical for cell survival and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cell proliferation and survival rates. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization for achieving desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in the cytoplasm allows it to modulate signaling pathways and metabolic processes.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a systematic name reflecting its intricate architecture.
Synthesis
The synthesis of this compound typically involves several steps, often starting from readily available precursors. Techniques such as microwave-assisted synthesis and one-pot reactions have been employed to enhance yield and reduce reaction time. For instance, the synthesis may involve the reaction of benzothiazole derivatives with thieno-pyridine intermediates under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound exhibits significant inhibitory effects against various strains of bacteria and fungi. For example, it has been shown to have moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the range of 100–250 µg/mL depending on structural modifications .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99% |
| Other derivatives | 250 | 98% |
Cytotoxicity
The cytotoxic potential of this compound has also been evaluated against various cancer cell lines. In vitro assays indicate that it possesses moderate cytotoxicity against several cancer types, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in cancer cells .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial cells.
- Apoptosis Induction : In cancer cells, it can trigger apoptotic pathways leading to cell death.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Anti-Tubercular Activity : A study demonstrated that derivatives similar to this compound showed enhanced activity against drug-resistant strains of M. tuberculosis .
- Cancer Cell Lines : Research involving human breast cancer cell lines revealed that this compound could significantly reduce cell viability at concentrations above 50 µM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)
Structural Differences :
- 6-position substituent : The target compound has an acetyl group versus an isopropyl group in Compound 3.
- Amide substituent : The target compound features a 4-ethoxybenzamide , while Compound 3 has a simpler acetamide .
Pharmacokinetics :
- Compound 3 exhibits favorable plasma and brain exposure in mice after intraperitoneal administration. The 4-ethoxy group in the target compound may further enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapies .
Broader Structural Class Comparison
Thieno-pyridine derivatives with benzo[d]thiazole moieties are recurrent in drug discovery due to their versatility in interacting with enzymatic pockets. Key variations include:
- Substituents at the 6-position : Acetyl (target compound) vs. isopropyl (Compound 3) vs. hydrogen (baseline). The acetyl group may reduce metabolic oxidation compared to alkyl chains.
- Amide modifications : Ethoxybenzamide (target) vs. acetamide (Compound 3). The aromatic ring in the target compound could enable π-π stacking with target proteins, improving selectivity.
Table 1. Comparative Analysis of Key Features
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The benzo[d]thiazole core is critical for APE1 inhibition, while substituents at the 6-position and amide tail modulate potency and pharmacokinetics. The acetyl group in the target compound may confer metabolic stability, whereas the 4-ethoxybenzamide could enhance target engagement .
- Gaps in Data : Direct enzymatic or cellular data for the target compound are lacking. Comparative studies with APE1 or related targets are needed to validate its hypothesized advantages over Compound 3.
Q & A
Q. Methodological framework :
- Dose-response curves across multiple replicates to assess IC₅₀ reproducibility.
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement .
Basic: What analytical techniques are critical for assessing the compound’s stability under storage conditions?
Answer:
- HPLC-UV/PDA to monitor degradation products (e.g., hydrolysis of the acetyl group) .
- Thermogravimetric analysis (TGA) to determine thermal stability (decomposition onset >150°C suggests room-temperature stability) .
- Light exposure studies using ICH Q1B guidelines to evaluate photodegradation in amber vs. clear glass .
Advanced: How can computational methods enhance the prediction of this compound’s reactivity and mechanism of action?
Answer:
- Quantum mechanical calculations (DFT/B3LYP) to map electron density on the thiazole and tetrahydrothieno-pyridine rings, predicting nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) to prioritize protein targets (e.g., kinase ATP-binding pockets) based on binding energy scores (< -8 kcal/mol) .
- MD simulations to assess conformational stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What are the recommended strategies for optimizing reaction yields during synthesis?
Answer:
- Solvent optimization : Replace DMF with acetonitrile for amide coupling to reduce side reactions .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings involving brominated intermediates .
- Microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h at 120°C) .
Advanced: How can researchers systematically analyze conflicting spectral data (e.g., NMR shifts) for this compound?
Answer:
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
- Isotopic labeling (e.g., ¹⁵N/¹³C-enriched precursors) to track coupling patterns in complex heterocycles .
- Comparative analysis with structurally analogous compounds (e.g., methyl vs. acetyl substituents) to assign shifts .
Basic: What in vitro assays are most suitable for preliminary evaluation of biological activity?
Answer:
- Kinase inhibition assays (e.g., ADP-Glo™ for IC₅₀ determination) .
- Cytotoxicity screening via MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) .
- Membrane permeability : Caco-2 monolayer assay to predict oral bioavailability .
Advanced: What strategies are effective for resolving low reproducibility in synthetic batches?
Answer:
- Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) using a Plackett-Burman design .
- Process analytical technology (PAT) with inline FTIR to monitor reaction progression .
- Robustness testing by varying humidity (±5%) and oxygen levels in the reaction environment .
Basic: What functional groups in this compound are prone to metabolic degradation?
Answer:
- Acetyl group : Susceptible to esterase-mediated hydrolysis.
- Thiophene ring : Potential oxidation via CYP3A4 .
- Ethoxybenzamide : Demethylation by hepatic enzymes .
Mitigation : Introduce fluorine atoms at meta positions to block metabolic hotspots .
Advanced: How can cross-disciplinary approaches (e.g., chemoinformatics + synthetic biology) accelerate research on this compound?
Answer:
- Cheminformatics : Use KNIME or Pipeline Pilot to build QSAR models predicting ADMET properties .
- Synthetic biology : Engineer E. coli to express cytochrome P450 isoforms for metabolite profiling .
- Machine learning : Train neural networks on reaction databases (Reaxys) to propose novel synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
